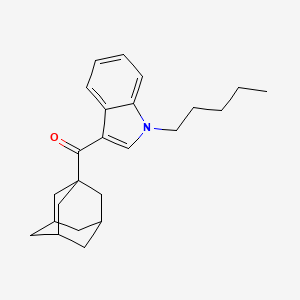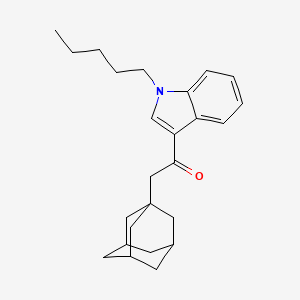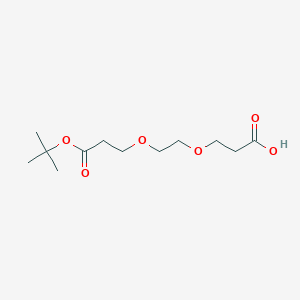
Acid-PEG2-t-butyl ester
Descripción general
Descripción
Acid-PEG2-t-butyl ester: is a polyethylene glycol (PEG) derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is widely used in bioconjugation reactions and organic synthesis due to its hydrophilic PEG spacer, which increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .
Mecanismo De Acción
Target of Action
Acid-PEG2-t-butyl ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded .
Mode of Action
The this compound contains a t-butyl protected carboxylic acid group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the linker to attach to the target protein .
Pharmacokinetics
It’s known that the compound is soluble in water, dmso, and dmf , which suggests it could have good bioavailability. The t-butyl protected carboxylic group can be deprotected under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the formation of a stable amide bond with primary amine groups . This allows the compound to serve as a linker in PROTACs, facilitating the tagging of specific proteins for degradation . The degradation of these proteins can have various molecular and cellular effects, depending on the roles of the proteins involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and bioavailability. Additionally, the deprotection of the t-butyl protected carboxylic group under acidic conditions suggests that the compound’s action could be influenced by the pH of its environment.
Análisis Bioquímico
Biochemical Properties
The Acid-PEG2-t-butyl ester interacts with primary amine groups to form a stable amide bond . This interaction is facilitated by the presence of activators such as EDC or DCC . The hydrophilic PEG spacer in the this compound increases its solubility in aqueous media .
Cellular Effects
The this compound, due to its hydrophilic PEG spacer, can increase solubility in aqueous media This property can influence cell function by facilitating the transport and distribution of the compound within cells and tissues
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups . This reaction is facilitated by the presence of activators such as EDC or DCC . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Acid-PEG2-t-butyl ester typically involves the esterification of PEG with t-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale esterification reactors with continuous monitoring of reaction conditions such as temperature, pH, and reactant concentrations. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Acid-PEG2-t-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Amide Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) are commonly used for hydrolysis reactions.
Amide Formation: Activators such as EDC or HATU are used in the presence of a base like N,N-diisopropylethylamine (DIPEA) to facilitate amide bond formation
Major Products:
Hydrolysis: Carboxylic acid.
Amide Formation: Amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Acid-PEG2-t-butyl ester is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups .
Biology: In biological research, this compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability .
Medicine: this compound is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of PEGylated products, which have improved solubility and stability .
Comparación Con Compuestos Similares
Amino-PEG2-acid tert-Butyl Ester: Contains an amino group instead of a carboxylic acid, used for similar bioconjugation purposes.
Acid-PEG4-t-butyl ester: Contains a longer PEG spacer, providing greater flexibility and solubility.
Uniqueness: Acid-PEG2-t-butyl ester is unique due to its specific PEG spacer length and the presence of a t-butyl protected carboxyl group, which allows for selective deprotection and subsequent reactions with primary amines .
Propiedades
IUPAC Name |
3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-12(2,3)18-11(15)5-7-17-9-8-16-6-4-10(13)14/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMOAKLTZMCDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142757 | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2086688-99-3 | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086688-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)
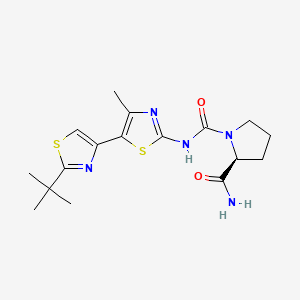

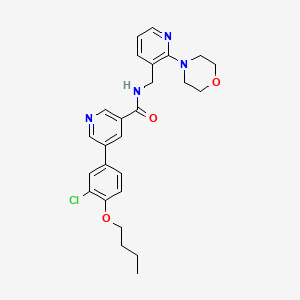
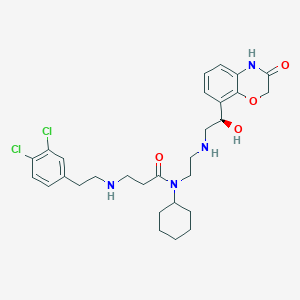
![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)

